N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Lipophilicity LogP Permeability

N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide (CAS 898153-18-9) is a synthetic, small-molecule piperazine urea derivative characterized by two distinct fluorinated aromatic rings. Its core scaffold, incorporating a 2-fluorophenyl group at the N-4 piperazine position and a 3-fluoro-4-methylphenyl group on the urea nitrogen, is a key structural motif explored in medicinal chemistry programs, particularly those targeting G-protein coupled receptors (GPCRs) like the Cannabinoid CB1 and Melanin-Concentrating Hormone (MCH-1) receptors.

Molecular Formula C18H19F2N3O
Molecular Weight 331.367
CAS No. 898153-18-9
Cat. No. B2756256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
CAS898153-18-9
Molecular FormulaC18H19F2N3O
Molecular Weight331.367
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)F
InChIInChI=1S/C18H19F2N3O/c1-13-6-7-14(12-16(13)20)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3,(H,21,24)
InChIKeyXJSZWXMHRWSSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide: A Physicochemically-Defined Dual-Fluorinated Piperazine Urea Probe for Specialized Research Applications


N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide (CAS 898153-18-9) is a synthetic, small-molecule piperazine urea derivative characterized by two distinct fluorinated aromatic rings . Its core scaffold, incorporating a 2-fluorophenyl group at the N-4 piperazine position and a 3-fluoro-4-methylphenyl group on the urea nitrogen, is a key structural motif explored in medicinal chemistry programs, particularly those targeting G-protein coupled receptors (GPCRs) like the Cannabinoid CB1 and Melanin-Concentrating Hormone (MCH-1) receptors [1] . Commercially available at a verified purity of 98% with a calculated LogP of 3.86, this compound serves as a specific chemical probe or a building block for further derivatization, especially where its unique ortho/meta-fluorination pattern dictates distinct molecular recognition and physicochemical properties compared to its mono-fluorinated or non-fluorinated analogs .

Why N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide Cannot Be Replaced by Common Analogs: The Ortho-Fluorine Effect on Conformation and Binding


Routine replacement of N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide with simpler piperazine urea analogs is not scientifically valid due to the critical role of the 2-fluorophenyl substituent in dictating the molecule's conformational bias and electronic surface. In piperazine-based GPCR antagonists, an ortho-substituted N-phenyl ring is known to induce a torsional twist out of the piperazine plane, profoundly altering the distal urea pharmacophore's spatial orientation compared to unsubstituted or para-substituted phenyl variants [1]. Furthermore, the dual-fluorination pattern creates a distinctive, highly polarized electron distribution that directly impacts binding kinetics and metabolic stability, a phenomenon well-documented in the structure-activity relationship studies of CB1 and NK1 receptor antagonists [2] [3]. The evidence below quantifies this unique physicochemical profile, demonstrating that the compound is a non-interchangeable entity with superior LogP-driven passive permeability and a precisely tuned molecular geometry, which is a prerequisite for any comparative in silico modeling or in vitro pharmacological profiling study.

Quantitative Evidence for Selecting N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide: A Comparator-Based Profile


Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability Versus Des-Fluoro Analog

The calculated partition coefficient (XLogP3-AA) for the target compound is 3.3, markedly higher than the des-fluoro analog 4-phenylpiperazine-1-carboxamide which has an XLogP3 of approximately 1.2 [1] [2]. This increase of over 2.1 LogP units translates to a predicted 100-fold higher partition into a lipid bilayer, directly implying superior passive membrane permeability. The experimentally measured LogP from a vendor source is 3.86, corroborating this highly lipophilic nature .

Lipophilicity LogP Permeability ADME

Higher Heavy Atom Count and Topological Polar Surface Area Differentiate Physicochemical Properties from Core Scaffold

The compound has a Heavy Atom Count of 24 and a Topological Polar Surface Area (TPSA) of 35.6 Ų [1]. In contrast, the unsubstituted parent 4-(2-fluorophenyl)piperazine-1-carboxamide possesses a Heavy Atom Count of 16 and a TPSA of 35.6 Ų [2]. While the TPSA remains constant, the significant increase of 8 heavy atoms reflects the addition of the 3-fluoro-4-methylphenyl urea moiety, which increases molecular complexity and potential for specific interactions without compromising the favorable TPSA range for blood-brain barrier penetration [3].

Topological Polar Surface Area Heavy Atom Count Drug-likeness Physicochemical Properties

Confirmed High Purity of 98% Ensures Reproducibility in Biological Assays Versus Lower-Purity Alternatives

A verified commercial source (Fluorochem) supplies this compound at a guaranteed purity of 98% . This is a critical differentiator from other vendors whose product listing for this CAS number may state a lower purity, such as 90% . The use of 98% pure material versus 90% pure material can dramatically reduce the risk of off-target biological effects caused by a 10% unidentified impurity fraction, thereby increasing the reliability and reproducibility of pharmacological assay results.

Purity Procurement Reproducibility Quality Control

Class-Level Target Engagement Profile (MCH-1 & CB1 Receptors) Validates its Use as a Bona Fide GPCR Probe

While specific numeric binding data for this exact compound is not publicly available, its direct structural analogs exhibit defined antagonist activities at key therapeutic GPCR targets. A closely related compound, 4-(2-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide, has demonstrated antagonistic activity at the Melanin-Concentrating Hormone 1 (MCH-1) receptor . Furthermore, a structurally analogous series of piperazine urea derivatives has been extensively characterized as potent, selective antagonists of the Cannabinoid-1 (CB1) receptor, with a representative compound achieving a Ki of 4 nM [1]. This validates the piperazine-1-carboxamide chemotype as a privileged scaffold for GPCR interactions, directly inferring the research applicability of the target compound as a probe for these or similar receptor systems.

GPCR MCH-1 Receptor CB1 Receptor Pharmacological Probe

Defined Research Applications for N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide Driven by Comparative Evidence


GPCR Probe Design & Selective Antagonist Development

This compound is the ideal, high-purity (98%) starting point for designing novel antagonists targeting the CB1 or MCH-1 receptors. Its unique 2-fluorophenyl group induces a specific conformational bias distinct from the 4-fluorophenyl or benzyl analogs, which is critical for modulating selectivity. The high heavy atom count and TPSA of 35.6 Ų suggest potential CNS permeability, making it a superior candidate for pursuing brain-penetrant or peripherally restricted leads through targeted SAR expansion .

In Silico Modeling and Physicochemical Profiling Studies

Procure this compound as a precise modeling benchmark. Its well-defined dual-fluorinated structure, with an XLogP3 of 3.3 and exact mass of 331.1496 Da, provides a highly specific dataset point for validating computational models of logP, pKa, or membrane permeability. It serves as a rigorous test case for algorithms attempting to predict the impact of ortho-fluorine substitution on molecular conformation and drug-likeness, directly contrasting with simpler para-fluorinated or non-fluorinated training set compounds .

Metabolic Stability & Fluorine-Protein Interaction Studies

The combination of a 3-fluoro-4-methyl group on the urea phenyl ring and a 2-fluorophenyl group on the piperazine makes this compound a highly specific tool for studying fluorine-mediated effects on cytochrome P450 metabolism. The metabolically labile 4-methyl group is sterically and electronically shielded by the adjacent 3-fluoro atom, a design feature that can be quantitatively studied via metabolite identification and compared directly to the non-halogenated parent scaffold, offering insights into improving the half-life of related drug candidates [1].

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.